![molecular formula C10H9FN2O B8374901 [1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol CAS No. 689250-80-4](/img/structure/B8374901.png)
[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide , followed by oxidative aromatization to the corresponding imidazole molecules .
Molecular Structure Analysis
The molecular structure of imidazole compounds is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms . The presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are used in a variety of chemical reactions due to their amphoteric nature, meaning they can act as both acids and bases .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The exact physical and chemical properties of “[1-(4-fluorophenyl)-1H-imidazol-5-yl]methanol” are not available in the sources I found.
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
689250-80-4 |
|---|---|
Formule moléculaire |
C10H9FN2O |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
[3-(4-fluorophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C10H9FN2O/c11-8-1-3-9(4-2-8)13-7-12-5-10(13)6-14/h1-5,7,14H,6H2 |
Clé InChI |
CXZFAPBDLKRIAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=NC=C2CO)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




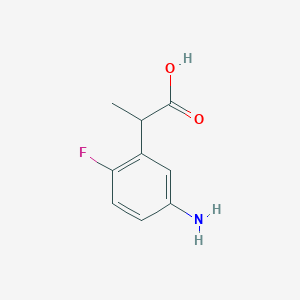
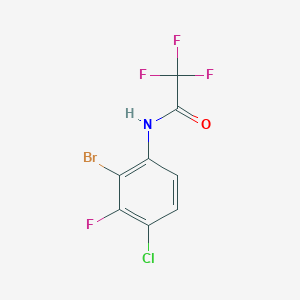
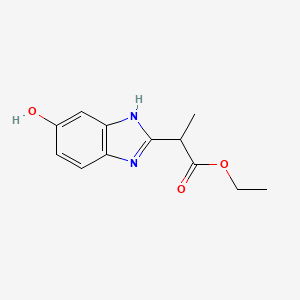

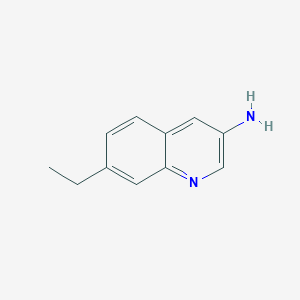
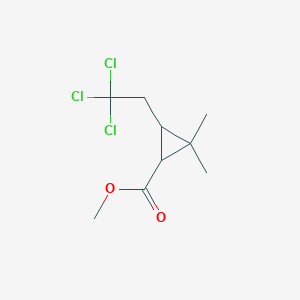
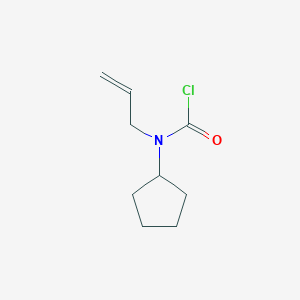
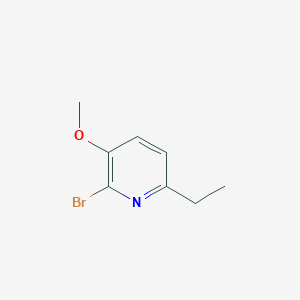

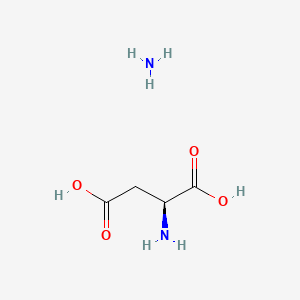
![2,7-Dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid (4-methyl-pyridin-2-yl)-amide](/img/structure/B8374926.png)